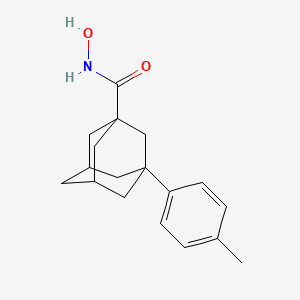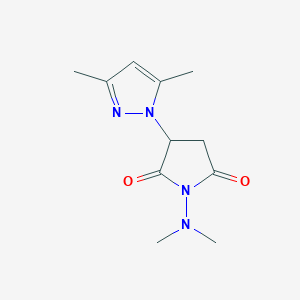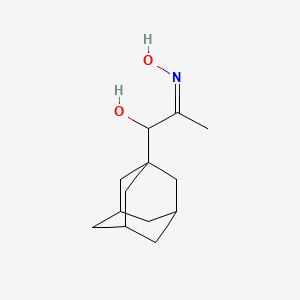
N-hydroxy-3-(4-methylphenyl)-1-adamantanecarboxamide
Descripción general
Descripción
N-hydroxy-3-(4-methylphenyl)-1-adamantanecarboxamide, also known as NMCCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. NMCCA belongs to the class of hydroxamic acid derivatives, which are known for their ability to inhibit enzymes such as histone deacetylases (HDACs).
Mecanismo De Acción
N-hydroxy-3-(4-methylphenyl)-1-adamantanecarboxamide inhibits HDACs by binding to the zinc ion at the active site of the enzyme, leading to the accumulation of acetylated histones and non-histone proteins. This alteration in gene expression can lead to changes in cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
N-hydroxy-3-(4-methylphenyl)-1-adamantanecarboxamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. However, the exact biochemical and physiological effects of N-hydroxy-3-(4-methylphenyl)-1-adamantanecarboxamide are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-hydroxy-3-(4-methylphenyl)-1-adamantanecarboxamide in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression. However, one limitation is that HDAC inhibitors can have off-target effects on other enzymes, leading to unintended consequences.
Direcciones Futuras
Future research on N-hydroxy-3-(4-methylphenyl)-1-adamantanecarboxamide could focus on its potential use in combination with other drugs for cancer treatment, as well as its effects on other diseases such as epilepsy and multiple sclerosis. Additionally, further investigation into the biochemical and physiological effects of N-hydroxy-3-(4-methylphenyl)-1-adamantanecarboxamide could lead to a better understanding of its therapeutic potential.
Aplicaciones Científicas De Investigación
N-hydroxy-3-(4-methylphenyl)-1-adamantanecarboxamide has been shown to have potential applications in cancer research, as HDAC inhibitors have been found to induce differentiation, apoptosis, and cell cycle arrest in cancer cells. N-hydroxy-3-(4-methylphenyl)-1-adamantanecarboxamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as HDAC inhibitors have been shown to improve cognitive function and reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-hydroxy-3-(4-methylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(20)19-21/h2-5,13-14,21H,6-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTJFEVTXXOLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-3-(4-methylphenyl)-1-adamantanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3831459.png)
![4-[3-(4-methyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B3831467.png)

![1,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine](/img/structure/B3831477.png)
![3'-bromo-4'-imino-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B3831485.png)
![3-(8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)-1,1-diphenyl-1-propanol hydrochloride](/img/structure/B3831487.png)

![2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3831499.png)



![4'-({[5-(3-hydroxy-1-adamantyl)-2-methylphenyl]imino}methyl)-4-biphenylyl acetate](/img/structure/B3831536.png)

